![molecular formula C14H12ClN3O4 B4922167 N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide](/img/structure/B4922167.png)
N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a furan ring, and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3-chloro-4-methylaniline: This intermediate is synthesized by chlorination of 4-methylaniline using chlorine gas or a chlorinating agent such as thionyl chloride.
Formation of furan-2-carbonyl chloride: Furan-2-carboxylic acid is converted to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride.
Coupling Reaction: The 3-chloro-4-methylaniline is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the desired hydrazinyl intermediate.
Final Step: The hydrazinyl intermediate is further reacted with oxalyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: Its derivatives are explored for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide is primarily attributed to its ability to interact with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Receptor Binding: The compound can bind to specific receptors on microbial cells, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chlorinated phenyl ring but differs in the presence of a thiazole ring instead of a furan ring.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar chlorinated phenyl ring but includes a nitrobenzamido group.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide is unique due to the combination of its furan ring and hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-8-4-5-9(7-10(8)15)16-13(20)14(21)18-17-12(19)11-3-2-6-22-11/h2-7H,1H3,(H,16,20)(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPICLNIUBPPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)
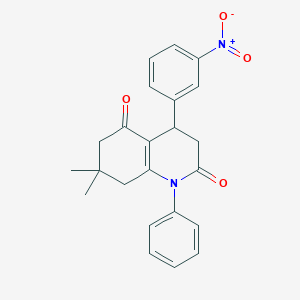
![(3-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4922095.png)
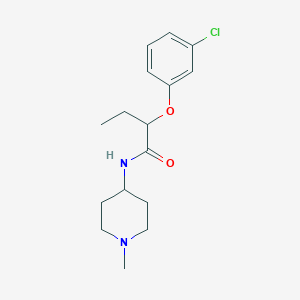
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4922107.png)
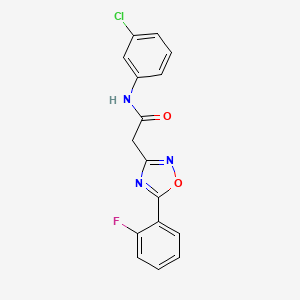
![N-(3-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
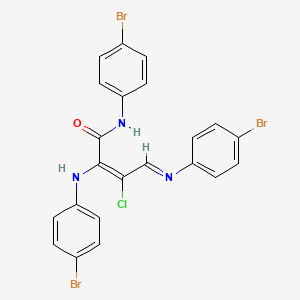
![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4922130.png)
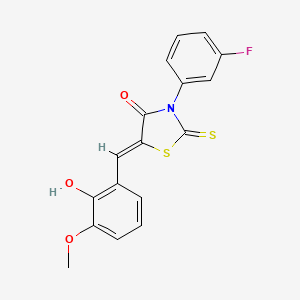
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
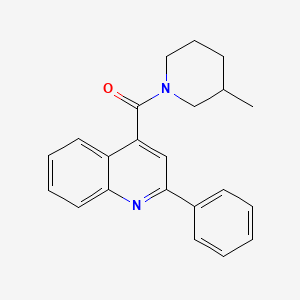
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
